N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride
Description
Chemical Structure and Classification The compound N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide, monohydrochloride (CAS: Not explicitly provided; referred to as para-fluorofentanyl in legislative documents) is a fluorinated analog of fentanyl, a synthetic opioid agonist . Its structure features:
- A 4-fluorophenyl group attached to the phenethyl side chain.
- A 4-piperidinyl core substituted with a propanamide group and phenyl ring.
- A hydrochloride salt formulation for stability .
Pharmacological Profile As a fentanyl analog, it binds to μ-opioid receptors with high affinity.
Properties
Molecular Formula |
C22H28ClFN2O |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
N-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C22H27FN2O.ClH/c1-2-22(26)25(20-6-4-3-5-7-20)21-13-16-24(17-14-21)15-12-18-8-10-19(23)11-9-18;/h3-11,21H,2,12-17H2,1H3;1H |
InChI Key |
XFLWVOIVDYXANY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=C(C=C2)F)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide, monohydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which is achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the Fluorophenyl Group:
Formation of the Amide Bond: The final step involves the formation of the amide bond between the piperidine ring and the phenyl-propanamide moiety. This is typically achieved through a coupling reaction using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the phenyl groups.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide, monohydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogues.
Biology: The compound is studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Research focuses on its potential use as an analgesic and its pharmacokinetics and pharmacodynamics.
Industry: It is used in the development of new synthetic opioids and in forensic toxicology for the identification of illicit drugs.
Mechanism of Action
The compound exerts its effects primarily through its interaction with opioid receptors, particularly the mu-opioid receptor. Upon binding to these receptors, it activates intracellular signaling pathways that lead to analgesic effects. The molecular targets include G-protein coupled receptors, which mediate the downstream effects such as inhibition of adenylate cyclase, reduced cAMP levels, and modulation of ion channels.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Outcomes
Key structural variations among fentanyl analogs include:
Aryl Group Substitutions : Alterations to the phenyl or heteroaryl groups (e.g., thienyl, 4-methylphenyl).
Piperidinyl Modifications : Substituents at the 3-, 4-, or N-position of the piperidine ring.
Side Chain Variations : Adjustments to the phenethyl or propanamide groups.
Table 1: Structural and Pharmacological Comparison of Select Analogs
Key Findings from Research
(a) Impact of Fluorination (Para-fluorofentanyl)
- The 4-fluoro group enhances lipophilicity (logP ~3.5–4.0), improving CNS penetration compared to fentanyl (logP ~2.9) .
- Legislative alerts note its high potency and risk of overdose, though exact ED50/LD50 data remain scarce .
(b) Role of Heteroaryl Substitutions
- Thiofentanyl (2-thienyl substitution) shows ~10x higher potency than fentanyl due to improved receptor binding .
- R 33 352 (2-thienylethyl) has the shortest duration (0.74 hours) in its class, highlighting the role of heteroaryl groups in pharmacokinetics .
(c) Piperidinyl Modifications
Critical Notes and Regulatory Status
- Para-fluorofentanyl is classified as a Schedule I controlled substance in multiple jurisdictions due to its structural similarity to fentanyl and lack of approved medical use .
- Analogs like 3’-methyl fentanyl and acetyl fentanyl are often associated with illicit markets, contributing to opioid epidemics .
Biological Activity
Pharmacological Properties
N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide is structurally related to fentanyl, a well-known opioid analgesic. The introduction of the 4-fluorophenyl group enhances its potency and alters its pharmacokinetic profile. Research indicates that this compound interacts primarily with the mu-opioid receptor (MOR), leading to pronounced analgesic effects.
The primary mechanism of action for this compound involves binding to the mu-opioid receptors in the central nervous system (CNS). Upon binding, it activates these receptors, which results in the inhibition of pain pathways and the modulation of neurotransmitter release. This action can lead to both analgesia and sedation, making it effective for pain management but also raising concerns regarding addiction and respiratory depression.
Comparative Potency
The potency of N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide can be compared to other opioids in terms of its binding affinity and efficacy at the mu-opioid receptor:
| Compound Name | Binding Affinity (Ki) | Efficacy |
|---|---|---|
| Fentanyl | 0.5 nM | High |
| N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide | 0.3 nM | Very High |
| Morphine | 10 nM | Moderate |
This table illustrates that N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide has a significantly higher binding affinity than morphine, indicating its potential as a more potent analgesic agent.
Antinociceptive Effects
A study conducted on animal models demonstrated that N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide exhibited robust antinociceptive effects. The compound was tested using the tail-flick and hot plate assays, which are standard methods for evaluating pain relief:
- Tail-Flick Test : Mice treated with varying doses (0.1 mg/kg to 1 mg/kg) showed significant increases in latency times compared to controls.
- Hot Plate Test : Similar results were observed with increased response times in treated groups.
Side Effects and Toxicity
Despite its efficacy, N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide is associated with several side effects typical of opioid compounds:
- Respiratory Depression : Dose-dependent respiratory depression was observed in animal models.
- Sedation : Higher doses resulted in significant sedation, impacting motor coordination as measured by the rotarod test.
Long-term Effects
Long-term exposure studies indicate that chronic administration may lead to tolerance and dependence. Research highlights the importance of monitoring for signs of addiction in clinical settings where this compound might be used.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
